N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-acetamide
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Overview
Description
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-acetamide is a synthetic organic compound that features a piperidine ring substituted with a chloroacetyl group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-acetamide typically involves the reaction of piperidine derivatives with chloroacetyl chloride and acetic anhydride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Materials: Piperidine, chloroacetyl chloride, acetic anhydride.
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Procedure: Piperidine is first reacted with chloroacetyl chloride in the presence of triethylamine to form the intermediate N-(2-chloroacetyl)piperidine. This intermediate is then reacted with acetic anhydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation of the piperidine ring can lead to the formation of N-oxide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed
Substitution Reactions: Formation of N-substituted piperidine derivatives.
Reduction Reactions: Formation of alcohol or amine derivatives.
Oxidation Reactions: Formation of N-oxide derivatives.
Scientific Research Applications
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperidine ring can interact with receptor sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroacetyl)piperidine: Similar structure but lacks the acetamide group.
N-(2-Chloroacetyl)morpholine: Contains a morpholine ring instead of a piperidine ring.
N-(2-Chloroacetyl)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
N-[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-acetamide is unique due to the presence of both the chloroacetyl and acetamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-8(14)12-7-9-4-2-3-5-13(9)10(15)6-11/h9H,2-7H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUCVCBDJGXMQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCCN1C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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